(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor. For instance, a common method involves the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring or the pyridin-2-ylmethyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydro or tetrahydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl and pyridin-2-ylmethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole: The non-chiral version of the compound.
4-(tert-Butyl)-2-(pyridin-3-ylmethyl)-4,5-dihydrooxazole: A positional isomer with the pyridinyl group at the 3-position.
4-(tert-Butyl)-2-(pyridin-4-ylmethyl)-4,5-dihydrooxazole: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
(S)-4-(tert-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. The presence of the tert-butyl group also contributes to its steric and electronic properties, making it distinct from its non-chiral and positional isomers.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)11-9-16-12(15-11)8-10-6-4-5-7-14-10/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHIUJACDFJGE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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